molecular formula C10H12N2O B13454328 N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine

N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine

Cat. No.: B13454328
M. Wt: 176.21 g/mol
InChI Key: ARDCYRLDGVARAH-UHFFFAOYSA-N
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Description

N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine is a heterocyclic compound that contains an oxazoline ring

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N-methyl-5-phenyl-1,2-oxazolidin-3-imine

InChI

InChI=1S/C10H12N2O/c1-11-10-7-9(13-12-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12)

InChI Key

ARDCYRLDGVARAH-UHFFFAOYSA-N

Canonical SMILES

CN=C1CC(ON1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine can be achieved through several methods. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Erlenmeyer-Plochl reaction, which is a cyclodehydration-condensation reaction, can be used to synthesize oxazoline derivatives . This reaction typically involves the use of aldehydes and hippuric acid in the presence of dry acetic anhydride and acetate anion as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.

    Substitution: The compound can undergo substitution reactions where different substituents replace the existing groups on the oxazoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include oxidized oxazoles, reduced derivatives, and substituted oxazoline compounds

Scientific Research Applications

N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine include other oxazoline derivatives and heterocyclic compounds with similar structures, such as imidazoles and pyrazoles .

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.

Biological Activity

N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine is a heterocyclic compound belonging to the oxazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a five-membered ring containing nitrogen and oxygen, with a methyl group on the nitrogen and a phenyl substituent on an adjacent carbon. Its unique structure suggests various biological interactions that could be exploited for therapeutic applications.

Immunomodulatory Effects

Research indicates that this compound may possess immunomodulatory properties . Isoxazole derivatives are known to influence immune functions and exhibit anti-inflammatory effects, making them candidates for treating autoimmune diseases and inflammatory conditions.

The compound's ability to interact with biological macromolecules suggests it can modulate enzyme activities or receptor functions. Studies have shown that it can form hydrogen bonds and engage in π–π interactions with proteins, which are critical for its biological activity.

Anticancer Potential

This compound has been evaluated for its anticancer properties . Similar compounds within the oxazole class have demonstrated the ability to enhance the efficacy of established anticancer drugs while reducing their toxic side effects .

Case Studies

  • Cytotoxic Activity : In vitro studies have shown that derivatives of isoxazole exhibit cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For instance, compounds related to this compound have been noted for their potential to induce apoptosis in cancer cells .
  • Molecular Docking Studies : Molecular docking studies have revealed strong hydrophobic interactions between isoxazole derivatives and target proteins involved in cancer progression, indicating a promising avenue for drug development .

Comparison with Related Compounds

The biological activity of this compound can be contextualized by comparing it with other related compounds:

Compound NameStructureUnique Features
4,5-DihydroisoxazoleStructureLacks the phenyl group; used in various synthetic applications.
3-AminooxazoleStructureExhibits different biological properties; primarily studied for antimicrobial activity.
4-MethylisoxazoleStructureMethyl substitution affects its reactivity and interaction with biological targets.

The uniqueness of N-methyl-5-phenyloxazole lies in its specific substitution pattern that enhances its biological activity compared to other isoxazoles.

Synthesis and Accessibility

The synthesis of this compound typically involves several steps that highlight its synthetic accessibility for further research and application. The methods employed often include cyclization reactions involving appropriate precursors that yield the desired oxazole framework.

Synthetic Route Example

A common synthetic route may involve:

  • Formation of an oxime from an aldehyde.
  • Cyclization with an amine to form the oxazole ring.
  • Methylation of the nitrogen atom to yield the final product.

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